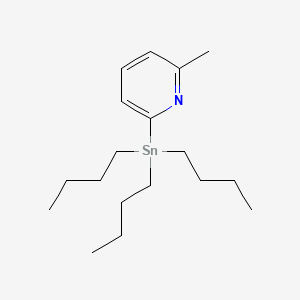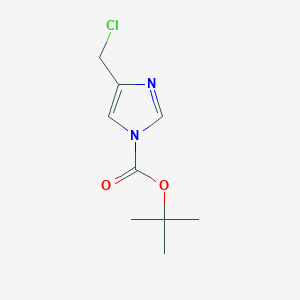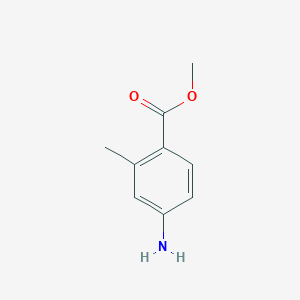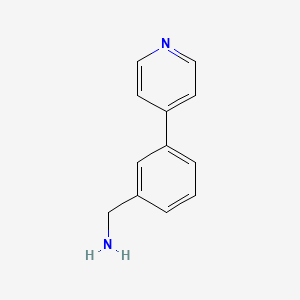
2-Methyl-6-(tributylstannyl)pyridine
Overview
Description
2-Methyl-6-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . It is a derivative of pyridine, where the hydrogen atom at the 6-position is replaced by a tributylstannyl group. This compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
2-Methyl-6-(tributylstannyl)pyridine is an organotin compound . Organotin compounds are known for their wide range of applications, including as catalysts in organic synthesis . .
Mode of Action
Organotin compounds are generally known to interact with biological systems through various mechanisms, such as binding to proteins or dna, disrupting cellular functions, and inducing oxidative stress .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, including signal transduction pathways, enzyme activities, and gene expression .
Pharmacokinetics
Organotin compounds are generally known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the feces .
Result of Action
Organotin compounds are known to cause various cellular effects, including cell death, changes in cell morphology, and disruption of cellular functions .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the action of organotin compounds .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its ability to form stable bonds with carbon atoms. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between this compound and cytochrome P450 involves the formation of a complex that facilitates the transfer of electrons, thereby influencing the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through its stannyl group, which can form covalent bonds with nucleophilic sites on these molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA . This interaction can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the stannyl group to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For instance, the binding of this compound to cytochrome P450 can result in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of its substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation of this compound can lead to the formation of by-products that may have different effects on cellular functions . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and can be observed in various tissues, including the liver, kidneys, and brain .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . This compound can be metabolized to form various intermediates that can further interact with other enzymes and cofactors . The metabolism of this compound can affect metabolic flux and the levels of metabolites in cells . Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound within these compartments can affect its activity and function, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-(tributylstannyl)pyridine can be synthesized through the stannylation of 2-methyl-6-bromopyridine using tributyltin chloride in the presence of a palladium catalyst. The reaction typically involves the following steps:
Preparation of 2-methyl-6-bromopyridine: This can be achieved by bromination of 2-methylpyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(tributylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Common reagents include palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and various electrophiles (e.g., aryl halides).
Reaction Conditions: These reactions typically require an inert atmosphere, elevated temperatures, and sometimes the use of solvents like toluene or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific electrophile used in the cross-coupling reaction. For example, coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
2-Methyl-6-(tributylstannyl)pyridine is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical intermediates and active compounds.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
Uniqueness
2-Methyl-6-(tributylstannyl)pyridine is unique due to the specific positioning of the tributylstannyl group at the 6-position of the pyridine ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tributyl-(6-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQYZHWJZDNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466737 | |
| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259807-95-9 | |
| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-(tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)




![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)



![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)



![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)
